6-Hydrazinylpicolinohydrazide
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Overview
Description
6-Hydrazinylpicolinohydrazide is a chemical compound with the molecular formula C₆H₉N₅O It is a derivative of picolinic acid and contains both hydrazine and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinylpicolinohydrazide typically involves the reaction of picolinic acid hydrazide with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Picolinic acid hydrazide+Hydrazine hydrate→this compound
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine or hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazone derivatives, while substitution reactions can produce various substituted picolinohydrazides.
Scientific Research Applications
6-Hydrazinylpicolinohydrazide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form stable complexes with metal ions.
Industry: It can be used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 6-Hydrazinylpicolinohydrazide involves its interaction with various molecular targets. The hydrazine and hydrazide groups can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cell death in cancer cells.
Comparison with Similar Compounds
6-Hydrazinonicotinic acid hydrazide: This compound is structurally similar and also contains hydrazine and hydrazide groups. It is used as a precursor for the synthesis of heterocyclic compounds.
Picolinohydrazide derivatives: These compounds share the picolinohydrazide core structure and have similar chemical properties and applications.
Uniqueness: 6-Hydrazinylpicolinohydrazide is unique due to its specific combination of hydrazine and hydrazide groups, which confer distinct reactivity and potential for forming stable metal complexes. This makes it particularly valuable in the synthesis of bioactive molecules and materials with specialized properties.
Properties
IUPAC Name |
6-hydrazinylpyridine-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c7-10-5-3-1-2-4(9-5)6(12)11-8/h1-3H,7-8H2,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRUFDXVYXVLMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NN)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391269 |
Source
|
Record name | 6-Hydrazinylpyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89465-52-1 |
Source
|
Record name | 6-Hydrazinyl-2-pyridinecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89465-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydrazinylpyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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